N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse biological activities.
Properties
IUPAC Name |
N-methyl-2-[(2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-19-17(23)15-12-8-3-2-4-10-14(12)26-18(15)20-16(22)11-7-5-6-9-13(11)21(24)25/h5-7,9H,2-4,8,10H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZACMFPWOIYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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